4-Dimethylsilyl Entecavir

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

This USP-recognized Entecavir impurity reference standard features a unique dimethylhydroxysilyl group at C4, which imparts distinct chromatographic retention behavior essential for accurate HPLC identification and quantification. Generic substitutes fail to co-elute, risking method failure and ICH Q3A non-compliance. Use for calibration curves, system suitability, forced degradation studies, and ANDA regulatory submissions to ensure detection at 0.1–0.15% impurity limits, safeguarding batch release and regulatory approval.

Molecular Formula C14H21N5O3Si
Molecular Weight 335.44
CAS No. 870614-82-7
Cat. No. B601552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylsilyl Entecavir
CAS870614-82-7
Synonyms2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
Molecular FormulaC14H21N5O3Si
Molecular Weight335.44
Structural Identifiers
SMILESC[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O
InChIInChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylsilyl Entecavir (CAS 870614-82-7): A Critical Process Impurity and Reference Standard for Antiviral Drug Development


4-Dimethylsilyl Entecavir (CAS 870614-82-7) is a synthetic derivative of the guanosine nucleoside analogue Entecavir, a reverse transcriptase inhibitor used in the treatment of chronic hepatitis B virus (HBV) infection . Chemically designated as 2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6-one, this compound is primarily recognized as a process-related impurity in the synthesis of Entecavir and is listed in the United States Pharmacopeia (USP) [1]. It is supplied as a fully characterized analytical reference standard for use in method development, method validation, and quality control applications during Entecavir drug product manufacturing [2].

Why 4-Dimethylsilyl Entecavir Cannot Be Substituted with Other Entecavir Impurities or Derivatives


Generic substitution is not feasible due to the compound's unique structural modification—a dimethylhydroxysilyl group at the C4 position replacing a hydroxyl group [1]. This specific alteration, identified as a process impurity from carbon-silicon oxidation during Entecavir synthesis [2], imparts distinct physicochemical properties (MW 335.43 g/mol, C14H21N5O3Si) and chromatographic behavior that differ from other Entecavir-related impurities such as stereoisomers (e.g., 1'-epi-Entecavir, 3'-epi-Entecavir) or furoentecavir [3]. Analytical methods for Entecavir drug substance require this specific impurity standard for accurate identification and quantification in HPLC analyses, as generic silyl derivatives or other Entecavir impurities will not co-elute or exhibit identical detector responses, potentially leading to method failure and regulatory non-compliance .

Quantitative Differentiation of 4-Dimethylsilyl Entecavir: Analytical Performance and Structural Specificity Data


Regulatory Recognition: USP Listing as a Specific Process Impurity

4-Dimethylsilyl Entecavir is explicitly listed as one of eight impurities in the United States Pharmacopeia (USP) monograph for Entecavir, alongside furoentecavir and entecavir related compound A, and is classified as a synthetic by-product from carbon-silicon oxidation steps [1]. This regulatory recognition establishes it as a critical marker impurity that must be controlled in Entecavir drug substance and product, unlike non-silylated process impurities or stereoisomers which may originate from different synthetic pathways [2].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Structural Modification Impact: C4 Silyl Group Alters Lipophilicity and HPLC Retention

The replacement of the C4 hydroxyl group in Entecavir with a dimethylhydroxysilyl moiety (MW shift from 277.28 g/mol to 335.43 g/mol) increases calculated logP by approximately 0.8–1.2 units (estimated via fragment-based methods), resulting in significantly longer reversed-phase HPLC retention times [1]. In comparative analyses, 4-Dimethylsilyl Entecavir elutes after Entecavir and earlier eluting polar impurities (e.g., furoentecavir) on standard C18 columns, enabling its selective identification in impurity profiling methods .

Analytical Method Development Chromatography Structure-Property Relationships

Purity Specification: >95% Ensures Reliable Calibration and Quantitation

Commercial 4-Dimethylsilyl Entecavir reference standards are supplied with a minimum purity of >95% as determined by HPLC . This high purity, validated under ISO 17034 guidelines, ensures that the standard can be used to prepare accurate calibration curves for impurity quantification, with a relative standard deviation (RSD) of peak area typically <2.0% for replicate injections at 0.1% impurity levels [1]. In contrast, lower-purity alternatives or in-house synthesized material lacking full characterization may introduce significant error (>5-10%) in impurity determination, potentially impacting batch release decisions [2].

Analytical Reference Standards Method Validation Quality Control

Optimal Procurement Scenarios for 4-Dimethylsilyl Entecavir Based on Analytical and Regulatory Requirements


USP-Compliant Impurity Profiling in Entecavir Drug Substance Release Testing

Pharmaceutical QC laboratories performing batch release testing of Entecavir API must quantify 4-Dimethylsilyl Entecavir as part of the USP-specified impurity profile [1]. This compound serves as a primary reference standard for constructing calibration curves, determining response factors, and establishing system suitability criteria (e.g., resolution from Entecavir peak) in validated HPLC methods [2]. Failure to use the correct standard may lead to misidentification or inaccurate quantitation, resulting in non-compliance with ICH Q3A reporting thresholds (0.05% for unknown impurities) and identification thresholds (0.10% for specified impurities) [3].

Analytical Method Development and Validation for ANDA Submissions

During generic Entecavir drug development, analytical R&D teams require 4-Dimethylsilyl Entecavir reference material to develop and validate stability-indicating HPLC methods [1]. The compound's unique retention behavior, due to its dimethylhydroxysilyl group, necessitates its inclusion in forced degradation studies to confirm method specificity and in accuracy/recovery experiments to ensure reliable quantitation at the 0.1–0.15% impurity limit range [2]. This is critical for demonstrating method robustness and supporting ANDA regulatory submissions [3].

Synthetic Route Optimization and Process Control Monitoring

In Entecavir process chemistry, 4-Dimethylsilyl Entecavir arises as a by-product from carbon-silicon oxidation steps involving silyl-protecting groups [1]. Process development scientists use this reference standard to monitor reaction progress and optimize conditions to minimize impurity formation, thereby improving yield and reducing purification burden [2]. Quantitative analysis of this impurity in-process streams guides decisions on crystallization conditions and ensures final API meets purity specifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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